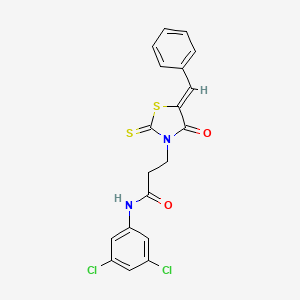![molecular formula C21H24O8 B5971281 2-[2-[[2-(carboxymethyl)-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]acetic acid](/img/structure/B5971281.png)
2-[2-[[2-(carboxymethyl)-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[[2-(carboxymethyl)-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]acetic acid is an organic compound characterized by its complex structure, which includes multiple methoxy groups and a carboxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[2-(carboxymethyl)-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic precursor, such as 4,5-dimethoxybenzaldehyde.
Formation of Intermediate: The precursor undergoes a series of reactions, including methylation and carboxylation, to form an intermediate compound.
Final Product: The intermediate is then subjected to further reactions, such as esterification and hydrolysis, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-[[2-(carboxymethyl)-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
2-[2-[[2-(carboxymethyl)-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-[[2-(carboxymethyl)-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[[2-(carboxymethyl)-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]propanoic acid
- 2-[2-[[2-(carboxymethyl)-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]butanoic acid
Uniqueness
Compared to similar compounds, 2-[2-[[2-(carboxymethyl)-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]acetic acid is unique due to its specific structural features, such as the presence of multiple methoxy groups and a carboxymethyl group
Properties
IUPAC Name |
2-[2-[[2-(carboxymethyl)-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-26-16-6-12(14(10-20(22)23)8-18(16)28-3)5-13-7-17(27-2)19(29-4)9-15(13)11-21(24)25/h6-9H,5,10-11H2,1-4H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTLWEDDKQKDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC2=CC(=C(C=C2CC(=O)O)OC)OC)CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5971203.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(2-methoxy-5-pyrimidinyl)methyl]-4-piperidinol](/img/structure/B5971214.png)

![2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE](/img/structure/B5971225.png)
![N~2~-(tert-butyl)-N~1~-[2-(dimethylamino)-4-quinolinyl]glycinamide diethanedioate](/img/structure/B5971234.png)
![N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]propanamide](/img/structure/B5971243.png)
![1-ethyl-3-{[4-(4-methoxyphenyl)piperazino]carbonyl}-7-methyl[1,8]naphthyridin-4(1H)-one](/img/structure/B5971254.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide](/img/structure/B5971262.png)

![2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5971268.png)
![2-({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one](/img/structure/B5971276.png)
![(4Z)-2-(4-nitrophenyl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-oxazol-5-one](/img/structure/B5971284.png)
![2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)cyclohexane-1,3-dione](/img/structure/B5971286.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}cyclobutanamine](/img/structure/B5971298.png)
